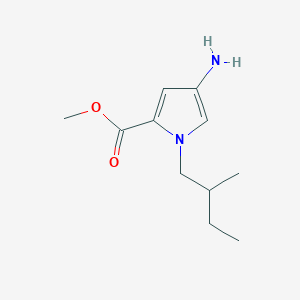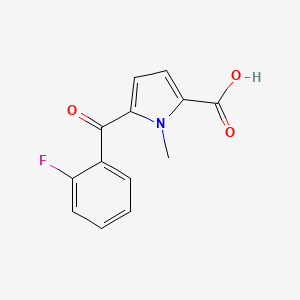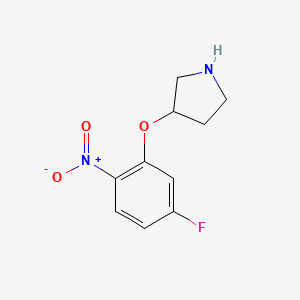
4-tert-Butoxycarbonylamino-3,5-dimethyl-hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Tert-butoxycarbonyl)amino)-3,5-dimethylhexanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. The compound is significant in peptide synthesis and other organic reactions due to its stability and ease of removal under acidic conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tert-butoxycarbonyl)amino)-3,5-dimethylhexanoic acid typically involves the protection of an amino group with the Boc group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection.
Industrial Production Methods
Industrial production of Boc-protected compounds often involves similar methods but on a larger scale. The use of flow microreactor systems has been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable approach .
Análisis De Reacciones Químicas
Types of Reactions
4-((Tert-butoxycarbonyl)amino)-3,5-dimethylhexanoic acid undergoes several types of reactions, including:
Deprotection: Removal of the Boc group under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Common Reagents and Conditions
Deprotection: TFA, HCl in methanol, or dichloromethane.
Substitution: Di-tert-butyl dicarbonate, DMAP, acetonitrile.
Major Products
The major product of deprotection is the free amine, which can then undergo further reactions or be used in peptide synthesis .
Aplicaciones Científicas De Investigación
4-((Tert-butoxycarbonyl)amino)-3,5-dimethylhexanoic acid is widely used in scientific research, particularly in:
Chemistry: As a protecting group in organic synthesis to prevent unwanted reactions of amines.
Biology: In peptide synthesis for the preparation of peptides and proteins.
Medicine: In the development of pharmaceuticals where protected amino acids are required.
Industry: In the production of fine chemicals and intermediates for various applications.
Mecanismo De Acción
The mechanism by which 4-((Tert-butoxycarbonyl)amino)-3,5-dimethylhexanoic acid exerts its effects involves the protection of the amino group by the Boc group. The Boc group stabilizes the amine, preventing it from participating in unwanted reactions. Upon deprotection, the Boc group is removed, typically through acidolysis, resulting in the formation of a free amine .
Comparación Con Compuestos Similares
Similar Compounds
Carbobenzoxy (Cbz) protected amines: These are also used to protect amines but require stronger acidic conditions for deprotection.
Fmoc-protected amines: Used in peptide synthesis, offering an alternative to Boc protection with different deprotection conditions.
Uniqueness
4-((Tert-butoxycarbonyl)amino)-3,5-dimethylhexanoic acid is unique due to the stability of the Boc group under a variety of conditions and its ease of removal under mild acidic conditions, making it highly versatile in organic synthesis .
Propiedades
Fórmula molecular |
C13H25NO4 |
|---|---|
Peso molecular |
259.34 g/mol |
Nombre IUPAC |
3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C13H25NO4/c1-8(2)11(9(3)7-10(15)16)14-12(17)18-13(4,5)6/h8-9,11H,7H2,1-6H3,(H,14,17)(H,15,16) |
Clave InChI |
ZSOOMKBANVNFEA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(C)CC(=O)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(tert-Butyl)phenyl]-2-hydroxypropanoic Acid](/img/structure/B13537638.png)
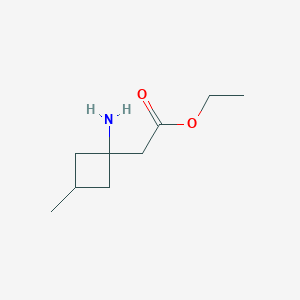
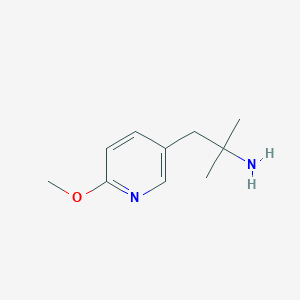


![tert-butylN-{[4-(bromomethyl)-2-fluorophenyl]methyl}carbamate](/img/structure/B13537672.png)
